molecular formula C25H29NO6 B12016043 5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12016043
M. Wt: 439.5 g/mol
InChI Key: OAFIGAMJOVQMHL-LNVKXUELSA-N
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Description

5-(4-butoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrrolone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The butoxyphenyl, methoxybenzoyl, and methoxyethyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection are crucial for efficient synthesis.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-butoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity may be explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: Its unique chemical properties may find applications in materials science and other industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-butoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    5-(4-butoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one: This compound itself.

    Other pyrrolones: Compounds with similar pyrrolone structures but different substituents.

Uniqueness

The uniqueness of 5-(4-butoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific substituents, which may confer unique chemical and biological properties compared to other pyrrolones.

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

(4Z)-5-(4-butoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29NO6/c1-4-5-15-32-20-12-6-17(7-13-20)22-21(24(28)25(29)26(22)14-16-30-2)23(27)18-8-10-19(31-3)11-9-18/h6-13,22,27H,4-5,14-16H2,1-3H3/b23-21-

InChI Key

OAFIGAMJOVQMHL-LNVKXUELSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C(=O)N2CCOC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCOC

Origin of Product

United States

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